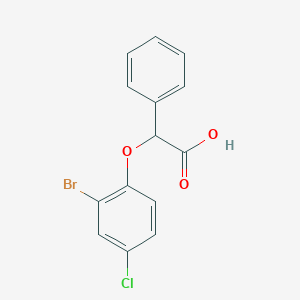
2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid
Übersicht
Beschreibung
“2-(2-Bromo-4-chlorophenoxy)propanoic acid” is a type of organic compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
While specific synthesis methods for “2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid” were not found, cesium carbonate has been used as a mediated inorganic base in some organic transformations .
Molecular Structure Analysis
The molecular formula for a similar compound, “2-(2-Bromo-4-chlorophenoxy)propanoic acid”, is C9H8BrClO3 .
Physical And Chemical Properties Analysis
The molecular weight of “2-(2-Bromo-4-chlorophenoxy)propanoic acid” is 279.51 g/mol . The compound has a complexity of 212 and a topological polar surface area of 46.5 Ų .
Wissenschaftliche Forschungsanwendungen
Global Trends in Herbicide Toxicity Studies A scientometric review highlights the rapid advancement in research on herbicides, including 2-(2-Bromo-4-chlorophenoxy)-2-phenylacetic acid. The United States leads in publications, focusing on toxicology and biochemistry. Key areas include occupational risk, neurotoxicity, resistance, and non-target species impact, suggesting a need for future research in molecular biology and exposure assessment (Zuanazzi et al., 2020).
Sorption to Soil and Organic Matter The sorption behavior of phenoxy herbicides, including the subject compound, is crucial for understanding their environmental fate. A comprehensive database review reveals that soil organic matter and iron oxides are significant sorbents, indicating strategies for mitigating environmental impact (Werner, Garratt, & Pigott, 2012).
Microbial Degradation in Agriculture Research on the degradation of 2,4-D, a related compound, in agricultural environments by microorganisms underscores the potential for bioremediation. This review emphasizes the role of microorganisms in degrading herbicides, preventing environmental pollution, and protecting public health (Magnoli et al., 2020).
Environmental and Ecosystem Impact An in-depth review on 2,4-D emphasizes the need for understanding the herbicide's environmental fate, behavior, and ecotoxicological effects. It highlights the critical need for future research on low-level, continuous exposure impacts to draft regulations protecting ecosystems and human health (Islam et al., 2017).
Herbicide Damage in Wheat An analysis of 2,4-D's effects on wheat reveals the importance of understanding herbicide-crop interactions. The review discusses the negative impacts on non-target plants, indicating a need for balanced herbicide use in agriculture to prevent damage to important food crops (Kumar & Singh, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO3/c15-11-8-10(16)6-7-12(11)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQBGHZZGUTMSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




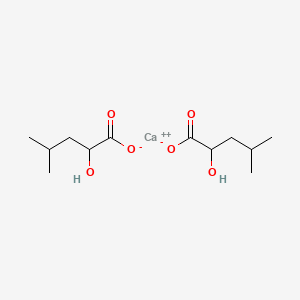
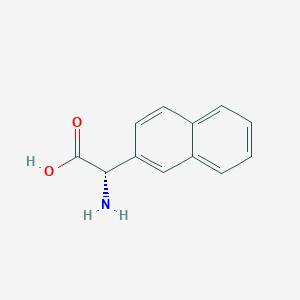
![1-Ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B3308379.png)
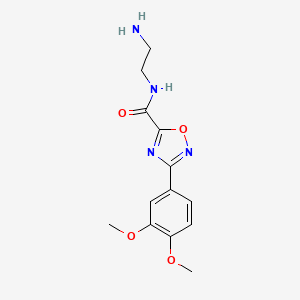
![(2E)-3-[2,3-dibromo-5-ethoxy-4-(2-methoxy-2-oxoethoxy)phenyl]prop-2-enoic acid](/img/structure/B3308386.png)
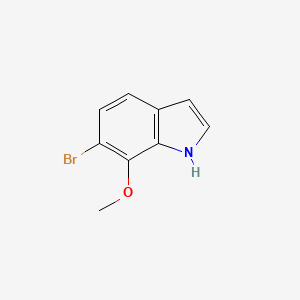
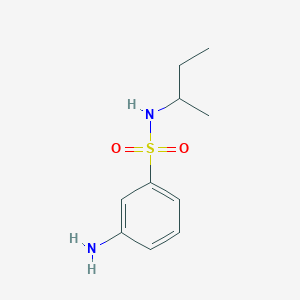
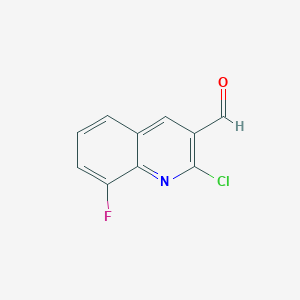
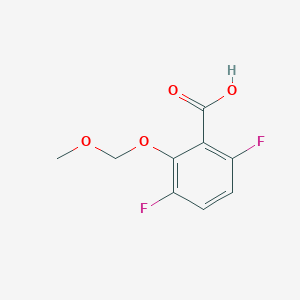

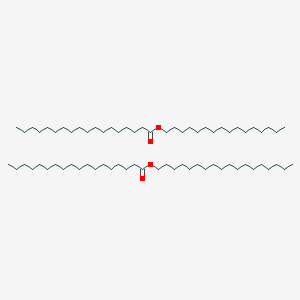
![2-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B3308443.png)
![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B3308449.png)